Magnesiumperoxide

Description

Overview of Metal Peroxides in Advanced Chemical Sciences

Metal peroxides are a class of inorganic compounds characterized by the presence of the peroxide ion (O₂²⁻), where two oxygen atoms are joined by a single covalent bond. wikipedia.orgbritannica.com This family of compounds includes peroxides of alkali metals, alkaline earth metals, and transition metals. wikipedia.org Unlike oxides, which contain the O²⁻ ion, the peroxide ion's structure results in unique chemical properties, most notably strong oxidizing capabilities. fsu.edufiveable.me The oxygen-oxygen bond in peroxides is relatively weak, with a bond-dissociation energy of approximately 20 to 50 kcal/mole, making these compounds highly reactive and prone to decomposition, often initiated by heat, friction, or contact with catalysts. fsu.edu

In advanced chemical sciences, metal peroxides are recognized for their diverse applications. They are widely used as bleaching agents for textiles and paper, serving as an environmentally preferable alternative to chlorine-based compounds. wikipedia.org Furthermore, they function as initiators for polymerization reactions and as cleaning additives in detergents. wikipedia.orgbritannica.com Their high reactivity also makes them valuable as potent oxidizing agents in various chemical syntheses and for environmental remediation purposes. fsu.eduontosight.ai The nature of the metal-peroxide bond can range from predominantly ionic, as seen in alkali and alkaline earth metal peroxides, to more covalent in transition metal peroxides. wikipedia.org

Contextualization of Magnesium-Oxygen Compounds within Inorganic Peroxide Frameworks

The magnesium-oxygen system primarily features the well-known magnesium oxide (MgO), but also includes the less stable magnesium peroxide (MgO₂). wikipedia.orgresearchgate.net Magnesium oxide is a highly stable inorganic compound with a strong ionic bond between the Mg²⁺ ion and the O²⁻ ion, resulting in a high melting point and thermal stability. fiveable.mepatsnap.com It forms naturally and is produced industrially by calcining magnesium carbonate or magnesium hydroxide (B78521). fiveable.mepatsnap.com

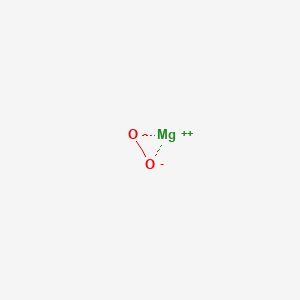

Magnesium peroxide, in contrast, is a metastable compound under normal conditions, being less stable than a mixture of magnesium oxide and oxygen (MgO + ½ O₂). wikipedia.org It contains the peroxide dianion (O₂²⁻), which dictates its distinct chemical behavior. wikipedia.org The structure of MgO₂ involves the Mg²⁺ ion donating charge to the oxygen molecule, creating Mg²⁺O₂²⁻. wikipedia.org This arrangement results in a compound that acts as a stable, solid source of oxygen, which is released in a controlled manner upon reaction with water. wikipedia.orgatamanchemicals.com This property distinguishes it from the more inert magnesium oxide and positions it alongside other oxygen-releasing compounds like calcium peroxide. wikipedia.orgatamanchemicals.com While direct reaction of magnesium with oxygen typically forms only magnesium oxide, MgO₂ can be synthesized by reacting MgO or magnesium hydroxide with hydrogen peroxide. wikipedia.orgresearchgate.netsolvay.com

Historical Academic Perspectives on Magnesium Peroxide Research

Academic and industrial interest in magnesium peroxide dates back over a century, with early examples of "Peroxide of Magnesium" being produced by chemical companies around 1917. si.edu Early production methods focused on the reaction of a magnesium salt with hydrogen peroxide. The soluble magnesium salt method, for instance, utilized magnesium sulfate (B86663) or magnesium chloride reacting with hydrogen peroxide in an ammonia (B1221849) solution, but this process was often inefficient, resulting in low product yields and a magnesium peroxide content generally between 25-30%. google.com

Another historical approach involves the reaction of magnesium oxide with hydrogen peroxide. nih.gov Commercial-grade magnesium peroxide has long been produced by creating a slurry of light-grade magnesium oxide and hydrogen peroxide, followed by drying. nih.gov This typically yields a powder that is a composite of magnesium peroxide, magnesium oxide, and magnesium hydroxide, with an active MgO₂ content of around 25%. nih.gov Research efforts have aimed to improve the purity and stability of the final product. Innovations included the addition of stabilizers, such as organic phosphonic acids, during the reaction to enhance the stability of the peroxide and achieve higher yields and concentrations of MgO₂. google.com These historical synthesis challenges underscore the compound's metastable nature and the long-standing academic pursuit of more efficient production pathways for industrial applications.

Significance of Magnesium Peroxide in Contemporary Chemical Research

Magnesium peroxide is a compound of significant interest in modern chemical research, primarily due to its capacity to release oxygen in a controlled manner. atamanchemicals.comtaylorandfrancis.com This property makes it a valuable tool in environmental science, materials science, and energy research. As an environmentally benign compound that decomposes into magnesium hydroxide, oxygen, and water, it has become a focus for green chemistry applications. wikipedia.orgatamanchemicals.com

In environmental research, MgO₂ is extensively studied for bioremediation. It serves as a solid oxygen source to enhance the aerobic biodegradation of contaminants in soil and groundwater. wikipedia.orgtaylorandfrancis.com Research has shown its effectiveness in remediating petroleum hydrocarbons and other pollutants by stimulating the activity of aerobic microorganisms. atamanchemicals.comnih.gov Studies using MgO₂ nanoparticles have demonstrated significant removal of contaminants like toluene (B28343) and naphthalene (B1677914) from groundwater. nih.govnih.gov The slow, controlled release of oxygen is particularly advantageous, providing a sustained environment for microbial activity. taylorandfrancis.com For instance, research on toluene remediation found that the half-life of MgO₂ nanoparticles in groundwater is influenced by pH and temperature, which is a critical factor for designing in-situ remediation strategies. nih.govresearchgate.net

Table 1: Half-life of MgO₂ Nanoparticles (600 mg/L) in Groundwater Under Various Conditions

| Parameter | Condition | MgO₂ Half-life (Days) |

| pH | pH 3 | 5 |

| pH 7 | 10 | |

| pH 12 | 15 | |

| Temperature | 4 °C | 20 |

| 15 °C | 10 | |

| 30 °C | 7.5 | |

| Data sourced from batch experiments reported in scientific literature. nih.govresearchgate.net |

In the field of materials science and energy, magnesium peroxide is being investigated for its potential in high-pressure physics and advanced battery technologies. Theoretical and experimental studies have confirmed that while MgO₂ is metastable at ambient pressure, it transitions to a thermodynamically stable tetragonal phase at pressures above 116 GPa. wikipedia.orgarxiv.org This research provides insight into the behavior of magnesium-oxygen systems under extreme conditions, relevant to planetary science. arxiv.orgcarnegiescience.edu Furthermore, first-principles studies have explored the nucleation of MgO₂ on cathode surfaces for Mg-air batteries. nih.govresearchgate.net These studies suggest that the formation of magnesium peroxide as a discharge product could be more favorable than magnesium oxide, potentially leading to higher discharge voltages and advancing the development of next-generation energy storage systems. nih.govresearchgate.net

Table 2: Theoretical Research Findings on MgO₂ Nucleation for Mg-Air Batteries

| Research Focus | Finding | Significance |

| Cathode Material | Graphene and graphite (B72142) surfaces show similar reactivity for MgO₂ nucleation. | Demonstrates the potential of carbon-based materials as cathodes in Mg-air batteries. nih.gov |

| Overpotential | The overpotential for the controlling steps in MgO₂ nucleation is comparatively less than that for MgO nucleation. | Suggests that forming MgO₂ is energetically more favorable, which could lead to more efficient batteries. researchgate.net |

| Discharge Product | Ab initio molecular dynamics simulations confirm the preferential formation of MgO₂ clusters over MgO. | Supports the idea that MgO₂ is a likely and desirable discharge product for achieving higher cell voltage. nih.govresearchgate.net |

| Findings based on first-principles density functional theory (DFT) calculations. nih.govresearchgate.net |

Properties

IUPAC Name |

magnesium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.O2/c;1-2/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAGIJMPHSUYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO2 | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049667 | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.304 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium peroxide appears as a white powder. Noncombustible but accelerates the burning of combustible material, if the combustible material is finely divided the mixture may be explosive. Mixtures of combustible material and the peroxide can be ignited by friction or contact with moisture. Used in medicine, and as a bleaching agent. | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble in dilute acid solutions with formation of hydrogen peroxide, Insoluble in water and gradually decomposed by it with liberation of oxygen | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Approximately 3.0 g/cu cm | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White cubic crystals, White powder | |

CAS No. |

14452-57-4, 1335-26-8 | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14452-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °C (decomposes) | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies for Magnesium Peroxide

Conventional Solution-Phase Synthetic Approaches

Solution-phase methods are the most common for producing magnesium peroxide. These techniques offer good control over reaction conditions and can be scaled for industrial production.

Hydrogen Peroxide-Mediated Routes

The reaction can be represented as: MgO + H₂O₂ → MgO₂ + H₂O wikipedia.org

When magnesium hydroxide (B78521) is used, the reaction is: Mg(OH)₂ + H₂O₂ → MgO₂ + 2H₂O

A notable variation involves the use of concentrated hydrogen peroxide (around 100%) at low temperatures (0°C), which can produce a magnesium peroxide peroxosolvate (MgO2 · H2O2). researchgate.net This intermediate is unstable and decomposes at room temperature to form hydrated magnesium peroxide. researchgate.net

The formation of magnesium peroxide from magnesium oxide and oxygen is an endothermic reaction, with a calculated enthalpy (ΔH) of 51.9 kJ/mol. researchgate.net This indicates that energy input is required for the reaction to proceed. However, the common synthesis method using hydrogen peroxide and magnesium oxide is an exothermic process that should be maintained at approximately 30–40 degrees Celsius. wikipedia.orgatamanchemicals.com The kinetics of MgO hydration, a competing reaction, have been described as a complex multi-step process involving dissolution, diffusion, and crystallization. mdpi.com The hydration rate is influenced by the activity of the MgO, with higher activity leading to a faster reaction. mdpi.com The formation of magnesium peroxide is thermodynamically favored at extremely high pressures (above 116 GPa), where it becomes more stable than its constituent oxides, MgO and O2. wikipedia.orgd-nb.info At ambient conditions, magnesium peroxide is considered a metastable compound. wikipedia.org

The characteristics of the magnesium precursor significantly impact the synthesis of magnesium peroxide. The reactivity of magnesium oxide, for instance, is a critical factor. mdpi.com Different preparation methods for nano-MgO result in varying particle sizes and surface areas, which in turn affect their reactivity and suitability as precursors. aip.org For example, the use of MgO with a smaller particle size and larger specific surface area can lead to a more efficient reaction due to increased contact with the hydrogen peroxide. aip.org The source and processing of the magnesium oxide, such as calcination temperature, can influence its activity and subsequent hydration rate, which is a competing reaction during the synthesis of magnesium peroxide. atamanchemicals.commdpi.com

Optimizing reaction parameters is crucial for maximizing the yield and purity of magnesium peroxide. Key parameters include temperature, concentration of reactants, and reaction time.

Temperature: The reaction between magnesium oxide and hydrogen peroxide is exothermic and should be cooled to maintain a temperature of around 30-40°C. wikipedia.orgatamanchemicals.com Higher temperatures can lead to the premature degradation of the peroxide. wikipedia.orgatamanchemicals.com

Concentration: The concentration of the hydrogen peroxide solution is a key variable. One method describes using a 35% hydrogen peroxide solution diluted to about 25%. google.com Another approach utilizes highly concentrated hydrogen peroxide (around 100%) at low temperatures. researchgate.net The concentration of the magnesium precursor, such as magnesium nitrate (B79036), has also been shown to be a critical parameter in nanoparticle synthesis. ajol.info

Stabilizers: To prevent the premature degradation of the peroxide, which can be catalyzed by impurities like iron, stabilizers such as sodium silicate (B1173343) or organic phosphonic acids can be added to the reaction mixture. wikipedia.orgatamanchemicals.comgoogle.com

pH: The pH of the reaction mixture can influence the formation and yield of nanoparticles. For some phytosynthesis methods of magnesium-containing nanoparticles, an alkaline pH (9 and 11) was found to favor their formation. ajol.info

| Parameter | Optimized Condition | Rationale |

| Temperature | 30-40 °C | To control the exothermic reaction and prevent peroxide degradation. wikipedia.orgatamanchemicals.com |

| H₂O₂ Concentration | ~25% (diluted from 35%) | A common concentration used in described synthesis methods. google.com |

| Stabilizer | Sodium silicate or organic phosphonic acid | To prevent premature degradation of the peroxide catalyzed by impurities. wikipedia.orgatamanchemicals.comgoogle.com |

| Reaction Time | 24 hours (in one example) | To allow for sufficient reaction between the magnesium precursor and hydrogen peroxide. google.com |

| Drying | Vacuum drying at 70°C | To remove water and obtain the final magnesium peroxide powder. google.com |

Influence of Precursor Morphology and Reactivity

Soluble Magnesium Salt Precipitation Methods

An alternative to using magnesium oxide or hydroxide is the precipitation of magnesium peroxide from a solution containing a soluble magnesium salt. This method involves dissolving a magnesium salt, such as magnesium nitrate or magnesium acetate (B1210297), in a solvent and then inducing precipitation. researchgate.netscielo.br

A sol-gel synthesis method has been reported where magnesium acetate is used as a precursor. researchgate.net In this process, an intermediate, magnesium malonate, is formed, which is then calcined to produce magnesium peroxide nanoparticles. researchgate.net The calcination temperature is a critical factor that influences the particle size and morphology of the final product. researchgate.net

In precipitation methods, controlling the formation of intermediates and by-products is essential for obtaining pure magnesium peroxide. In the sol-gel synthesis using magnesium acetate, the formation of magnesium malonate as an intermediate is a key step. researchgate.net The subsequent calcination process must be carefully controlled to ensure the complete conversion of the intermediate to magnesium peroxide and to avoid the formation of magnesium oxide as a by-product. researchgate.net The reaction of magnesium peroxide with water to form magnesium hydroxide is a common side reaction that can reduce the yield. atamanchemicals.com Therefore, controlling the water content and drying conditions is important. google.com

Advanced Fabrication Techniques for Tailored Morphology and Size

Beyond traditional synthesis, advanced fabrication techniques are being explored to control the morphology and size of magnesium peroxide particles, particularly at the nanoscale. These methods aim to enhance the material's properties and efficacy in various applications.

Nanoparticle Synthesis Routes

The synthesis of magnesium peroxide nanoparticles is of particular interest due to the enhanced reactivity and oxygen-releasing capabilities of nanomaterials. curtin.edu.au Various methods have been developed to produce these nanoparticles with controlled characteristics.

The sol-gel method offers a versatile approach for synthesizing magnesium peroxide nanoparticles with controlled nanostructures. curtin.edu.auresearchgate.net In a typical sol-gel process, a magnesium precursor, such as magnesium acetate, is reacted with a gelating agent like oxalic acid in a solvent such as ethanol. curtin.edu.auresearchgate.net This reaction forms a magnesium malonate intermediate. curtin.edu.auresearchgate.net The resulting gel is then aged and dried to remove impurities before being calcined at a specific temperature, for instance, 600°C, to yield magnesium peroxide nanoparticles. curtin.edu.auresearchgate.net

The calcination temperature is a critical parameter that significantly influences the particle size, morphology, and monodispersity of the final product. curtin.edu.auresearchgate.net High-resolution transmission electron microscopy (HRTEM) has shown that this method can produce spherical nanoparticles, although they may be agglomerated due to the high calcination temperatures. researchgate.net

| Parameter | Material/Condition | Role/Effect | Reference |

|---|---|---|---|

| Magnesium Precursor | Magnesium Acetate | Source of magnesium for the formation of the intermediate and final product. | curtin.edu.au |

| Gelating Agent | Oxalic Acid | Facilitates the formation of the gel network. | curtin.edu.au |

| Solvent | Ethanol | Medium for the reaction. | curtin.edu.au |

| Intermediate | Magnesium Malonate | Formed during the initial reaction phase, which is then calcined. | curtin.edu.auresearchgate.net |

| Calcination Temperature | e.g., 600°C | Transforms the intermediate into magnesium peroxide nanoparticles; influences particle size and morphology. | curtin.edu.auresearchgate.net |

Microwave-assisted hydrothermal synthesis is a rapid and efficient method for producing magnesium peroxide nanorods. researchgate.net This technique has been successfully used to synthesize nanorods with an average diameter of 166 nm. researchgate.net The process is valued for its speed and simplicity, offering a scalable route to producing these nanomaterials. researchgate.net The resulting nanorods have been characterized using various techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and transmission electron microscopy (TEM), to confirm their structure and morphology. researchgate.net

Electro-deposition is another advanced technique for fabricating nanomaterials, including those based on peroxides. This method involves the deposition of a material onto a conductive surface from a solution containing the desired ions through the application of an electrical potential. While direct electro-deposition of magnesium peroxide is less commonly detailed, the principles of electro-depositing other peroxide and metal oxide nanomaterials are well-established. mdpi.comacs.orgmdpi.comrsc.orgsemanticscholar.org For instance, copper and silver nanoparticles have been electro-deposited for use in hydrogen peroxide sensing. mdpi.comacs.orgmdpi.comsemanticscholar.org These processes often utilize a three-electrode system and can be performed in various media, including hydrogels, to achieve more uniform nanoparticle distribution. mdpi.com The application of this technique to peroxide nanomaterials demonstrates a pathway for creating controlled nanostructures on electrode surfaces.

Microwave-Assisted Hydrothermal Synthesis

Isomorphic Transformation from Magnesium Oxide Precursors

A novel and effective method for synthesizing magnesium peroxide with controlled morphologies is through the isomorphic transformation of magnesium oxide precursors. researchgate.net In this process, pre-synthesized magnesium oxide with a specific morphology (e.g., rods, cubes, or flowers) is used as a template. researchgate.net These MgO precursors react with hydrogen peroxide, leading to the in-situ growth of magnesium peroxide that retains the original morphology of the precursor. researchgate.netresearchgate.net

Advancements in the Synthesis of Magnesium Peroxide

Magnesium peroxide (MgO₂), a compound with significant applications in various fields, is the subject of ongoing research to develop efficient and controlled synthesis methodologies. Scientists are exploring diverse routes, from ambient condition processes to extreme high-pressure and high-temperature techniques, to produce this inorganic peroxide with desired properties. This article delves into specific synthesis strategies, focusing on template-directed methods and high-pressure synthesis of novel crystalline phases.

2

Recent research has focused on refining synthesis techniques to control the morphology and crystalline structure of magnesium peroxide, which in turn influences its reactivity and stability.

Template-directed synthesis is a versatile method for producing materials with specific shapes and structures. frontiersin.org This approach utilizes a pre-existing template with a defined morphology to guide the formation of the desired material. The template can be a "hard" material, such as porous membranes, or a "soft" material, like micelles or biological macromolecules. frontiersin.org

One notable example involves the use of cotton as a biological template to synthesize fibrous magnesium oxide. frontiersin.org In this method, dried cotton is treated with a precursor solution, followed by a reaction under a controlled atmosphere. The resulting material retains the fibrous morphology of the cotton template. frontiersin.org This technique offers a pathway to produce magnesium peroxide with high surface area and specific structural characteristics.

Another approach in template-directed synthesis involves using layered double hydroxides (LDHs) as a template. This method has been demonstrated for the synthesis of ultrathin nanosheets of other metal-organic frameworks. rsc.org The interlayer spaces of the LDH act as micro-reactors, confining the growth of the desired material in two dimensions. rsc.org This strategy could potentially be adapted for the synthesis of magnesium peroxide nanosheets.

The general principle of template-directed synthesis involves the following steps:

Infiltration or adsorption of a precursor onto the template.

Chemical conversion of the precursor to the desired material.

Removal of the template to yield the final product.

This method allows for precise control over the final product's morphology, which is crucial for applications where surface area and shape play a significant role.

Solid-state synthesis offers a solvent-free route to produce magnesium peroxide. This method typically involves the direct reaction of solid precursors at elevated temperatures. Understanding the mechanism of this conversion is key to optimizing the reaction conditions and improving the yield and purity of the product.

A common solid-state reaction for producing magnesium peroxide involves the decomposition of a precursor containing magnesium and a peroxide source. For instance, magnesium peroxide can be obtained through the calcination of magnesium malonate, which is formed as an intermediate during a sol-gel synthesis process. researchgate.net

The solid-state conversion of magnesium oxide (MgO) and aluminum oxide (Al₂O₃) to form magnesium aluminate spinel (MgAl₂O₄) provides insights into the diffusion-controlled nature of such reactions. The reaction is critically dependent on the particle size of the reactants and the intimacy of their contact. acs.org The diffusion of ions at the contact surfaces between the particles is the rate-determining step. acs.org Similarly, in the solid-state synthesis of magnesium peroxide, the diffusion of magnesium and peroxide ions would be a crucial factor.

The process often involves the following general steps:

Mixing of the solid reactants.

Heating the mixture to a temperature sufficient to initiate the reaction.

Transformation of the reactants into the product phase through diffusion and reaction at the particle interfaces.

Research into the solid-state synthesis of magnesium borate (B1201080) (MgB₄O₇) from magnesium oxide and boric acid has shown that the reaction temperature and the molar ratio of the reactants are critical parameters for obtaining the desired phase. onetunnel.org

Control of Reaction Intermediates and By-products

3 High-Pressure / High-Temperature Synthesis of Novel Phases

The application of extreme pressure and temperature conditions opens up possibilities for synthesizing novel crystalline phases of materials that are not stable under ambient conditions.

Diamond anvil cells (DACs) are a key tool for generating ultra-high pressures, enabling the study of materials under conditions similar to those in planetary interiors. carnegiescience.eduarxiv.org In a typical experiment, a sample is placed between the tips of two diamonds and compressed. arxiv.orguspex-team.org Laser heating is often used in conjunction with the DAC to achieve high temperatures. arxiv.orgresearchgate.net

This technique has been successfully employed to synthesize a high-pressure phase of magnesium peroxide. carnegiescience.eduarxiv.org In these experiments, magnesium oxide (MgO) and oxygen were reacted at pressures exceeding 94 GPa and temperatures around 2150 K. carnegiescience.eduresearchgate.net The synthesis was carried out by loading MgO and liquefied oxygen into the sample chamber of a DAC. arxiv.orguspex-team.org

Under ambient conditions, magnesium peroxide exists in a metastable pyrite-type cubic crystal structure (space group Pa3). atamanchemicals.comwikipedia.org However, theoretical predictions suggested that a phase transition to a more stable tetragonal structure would occur at high pressures. atamanchemicals.comwikipedia.org

Experimental studies using laser-heated diamond anvil cells have confirmed this prediction. At pressures above 94-96 GPa and temperatures of 2150 K, MgO reacts with oxygen to form a new tetragonal phase of magnesium peroxide with the space group I4/mcm. carnegiescience.eduuspex-team.orgresearchgate.net This high-pressure phase is characterized by 8-coordinate Mg²⁺ ions. atamanchemicals.comwikipedia.org

The synthesis of the I4/mcm MgO₂ phase was confirmed through synchrotron x-ray diffraction and Raman spectroscopy, which detected the presence of the peroxide ion (O₂²⁻). carnegiescience.eduresearchgate.net This discovery is significant as it suggests that magnesium peroxide could be a stable mineral in the interiors of highly oxidized terrestrial exoplanets. carnegiescience.eduresearchgate.net

Table 1: Synthesis Parameters for High-Pressure MgO₂ Phases

| Precursor Materials | Pressure (GPa) | Temperature (K) | Synthesized Phase | Crystal Structure | Space Group |

|---|---|---|---|---|---|

| MgO, O₂ | > 94 | 2150 | MgO₂ | Tetragonal | I4/mcm |

This table summarizes the experimental conditions used to synthesize the high-pressure tetragonal phase of magnesium peroxide.

The formation of this high-pressure phase demonstrates that even seemingly simple chemical systems like Mg-O can exhibit complex and unexpected chemistry under extreme conditions. arxiv.org

Structural and Morphological Characterization of Magnesium Peroxide

Crystallographic Analysis and Phase Identification

Crystallographic analysis provides fundamental information about the arrangement of atoms within a crystalline solid. For magnesium peroxide, this involves determining its lattice parameters, space group, and the purity of its crystalline phases.

X-ray diffraction (XRD) is a primary and non-destructive technique used to analyze the crystalline structure of materials. magnesiumking.com It works by directing X-rays at a sample and measuring the angles and intensities of the diffracted beams. This pattern is unique to the crystalline arrangement of atoms and serves as a fingerprint for phase identification. mdpi.com For both bulk and nanocrystalline MgO₂, XRD is instrumental in determining its structural characteristics.

The arrangement of atoms in a crystal is described by its unit cell, which is defined by the lattice parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ). mdpi.com The symmetry of the unit cell is described by its space group.

At ambient conditions, magnesium peroxide typically crystallizes in a cubic structure with the space group Pa-3 (space group number 205). materialsproject.org This structure is analogous to pyrite. Theoretical calculations and experimental data have provided the following lattice parameters for this phase:

| Parameter | Value | Source |

| Crystal System | Cubic | materialsproject.org |

| Space Group | Pa-3 | materialsproject.org |

| a | 4.84 Å | materialsproject.org |

| b | 4.84 Å | materialsproject.org |

| c | 4.84 Å | materialsproject.org |

| α | 90° | materialsproject.org |

| β | 90° | materialsproject.org |

| γ | 90° | materialsproject.org |

This table presents the lattice parameters for the cubic phase of MgO₂ at ambient conditions.

The diffraction pattern obtained from XRD analysis allows for the calculation of these lattice parameters. By comparing the observed diffraction peaks with standard reference patterns, the crystal structure can be identified. magnesiumking.comcore.ac.uk

In practical synthesis, the resulting magnesium peroxide product may contain impurities or other crystalline phases, such as magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂). magnesiumking.comresearchgate.net XRD is a powerful tool for identifying and quantifying these crystalline impurities. magnesiumking.comcambridge.org

The purity of the MgO₂ phase can be assessed by comparing the experimental XRD pattern to a simulated pattern from the known crystal structure. cambridge.orgncl.ac.uk The presence of additional peaks indicates the existence of other crystalline phases. magnesiumking.com Quantitative phase analysis can be performed using methods like the Rietveld method or the direct derivation method, which can determine the mass fractions of the different crystalline phases present in the sample. krosaki.co.jp This is crucial for ensuring the quality and reliability of the material for any application. For instance, a high-purity MgO₂ sample will show diffraction peaks corresponding only to the Pa-3 space group, with no significant peaks attributable to MgO or other potential byproducts. researchgate.net

The behavior of materials under extreme conditions, such as high pressure, is of significant scientific interest. High-pressure X-ray diffraction, often conducted using diamond anvil cells, allows researchers to study the structural changes that materials undergo under immense pressures.

Studies have shown that magnesium peroxide undergoes a phase transition at high pressures. carnegiescience.edu At pressures above 94 GPa and temperatures of 2150 K, MgO reacts with oxygen to form a new phase of MgO₂ with a tetragonal structure and the space group I4/mcm. carnegiescience.eduarxiv.org This high-pressure phase is thermodynamically stable under these conditions. arxiv.org Upon decompression, this high-pressure phase can be followed down to approximately 74 GPa. arxiv.org At ambient pressure, the recovered sample shows a Raman signature consistent with the cubic Pa-3 phase, suggesting a reversible or reconstructive transformation. arxiv.org

| Condition | Phase | Space Group | Source |

| Ambient | Cubic | Pa-3 | materialsproject.org |

| > 94 GPa, 2150 K | Tetragonal | I4/mcm | carnegiescience.eduarxiv.org |

This table summarizes the known phases of MgO₂ under different pressure conditions.

This discovery of a stable high-pressure phase of magnesium peroxide has implications for understanding the chemistry of planetary interiors, where such extreme conditions exist. carnegiescience.edu

While XRD provides information on the long-range crystalline order, spectroscopic techniques are essential for probing the local chemical environment and bonding within the material. For magnesium peroxide, identifying the characteristic signature of the peroxide anion (O₂²⁻) is crucial for confirming its chemical identity.

Raman spectroscopy is a powerful technique for studying the vibrational modes of molecules. geoscienceworld.org In magnesium peroxide, the stretching vibration of the peroxide anion (O₂²⁻) gives rise to a distinct and intense peak in the Raman spectrum. carnegiescience.eduarxiv.org

At ambient pressure, the characteristic Raman peak for the O-O stretching mode in the cubic Pa-3 phase of MgO₂ is observed around 864 cm⁻¹. arxiv.org This frequency is a hallmark of the peroxide ion in various metal peroxides. mdpi.comresearchgate.netrsc.org

Under high pressure, the position of this vibrational mode shifts. In the high-pressure I4/mcm phase of MgO₂, the A1g Raman active mode, corresponding to the O-O symmetric stretching vibration, is observed at approximately 1037 cm⁻¹ at 103 GPa. arxiv.orgresearchgate.net This shift to a higher frequency indicates a strengthening of the O-O bond under compression. The pressure dependence of this Raman mode provides further evidence for the phase transition observed in high-pressure XRD studies. arxiv.org

| Phase | Pressure | Raman Mode | Wavenumber (cm⁻¹) | Source |

| Pa-3 (cubic) | 1 atm | O-O stretch | ~864 | arxiv.org |

| I4/mcm (tetragonal) | 103 GPa | A1g (O-O stretch) | ~1037 | arxiv.orgresearchgate.net |

This table shows the characteristic Raman frequencies for the peroxide anion in different phases of MgO₂.

The presence and position of this characteristic Raman peak serve as a definitive spectroscopic signature for the peroxide anion in magnesium peroxide, complementing the structural information obtained from XRD. carnegiescience.eduarxiv.org

Spectroscopic Elucidation of Peroxide Anion (O₂²⁻) Signatures

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a vital analytical technique used to identify the functional groups present in a compound by measuring the absorption of infrared radiation. In the analysis of magnesium peroxide, FTIR spectra reveal characteristic vibrational bands that confirm its molecular structure.

The spectrum of MgO₂ powder displays several key absorption peaks. A notable band is observed in the region of 840-880 cm⁻¹, which is attributed to the stretching vibration of the peroxide bond (O-O). d-nb.infoarxiv.org This peak is a definitive indicator of the peroxide group. Another significant peak appears in the range of 680-695 cm⁻¹, corresponding to the Mg-O stretching vibration. Additionally, a broader absorption band is often detected around 3400-3500 cm⁻¹, which signifies the O-H stretching of adsorbed water molecules on the surface of the material. A smaller peak around 1630-1650 cm⁻¹ can also be present, which is related to the bending vibration of these water molecules. scirp.orgresearchgate.net The presence and position of these bands provide clear evidence for the formation of magnesium peroxide and can be used to distinguish it from magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂), which exhibit different spectral features. researchgate.netrsc.org

Table 1: Characteristic FTIR Peaks for Magnesium Peroxide

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3450 | O-H stretching of adsorbed water |

| ~1640 | H-O-H bending of adsorbed water |

| 840 - 880 | O-O stretching (peroxide) d-nb.infoarxiv.org |

| 680 - 695 | Mg-O stretching |

Microstructural and Nanostructural Characterization

The micro and nanostructural details of magnesium peroxide, including the size, shape, and surface features of its particles, are critical to its reactivity and performance. Electron microscopy techniques are indispensable for visualizing these characteristics at high resolution.

Electron Microscopy Techniques

Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and morphology of magnesium peroxide particles. SEM analyses of nano-magnesium peroxide often reveal that the particles tend to form agglomerates. The morphology of these agglomerates can vary depending on the synthesis method. For instance, some preparations result in granular structures with relatively uniform particle sizes around 50 nm. aip.org Other studies have shown flower-like macrostructures or flake-like structures formed through the aggregation of nanoparticles. aip.orgmdpi.com The images can show dense and interconnected configurations, sometimes without clearly defined boundaries between the individual nanoparticles. mdpi.com The porous and foamy nature of the agglomerated powder is also a common observation, highlighting a structure composed of very fine, uniformly sized primary particles.

Transmission Electron Microscopy (TEM), particularly High-Resolution TEM (HRTEM), provides deeper insight into the internal structure, crystallinity, and precise particle size of magnesium peroxide. TEM studies have confirmed that MgO₂ nanoparticles can exhibit a spherical or hexagonal morphology. d-nb.infomdpi.com Depending on the synthesis conditions, such as calcination temperature, these spherical nanoparticles may appear agglomerated. d-nb.info

TEM analysis allows for precise measurement of nanoparticle dimensions, with studies reporting particle sizes ranging from as small as 8 nm up to 50 nm. d-nb.infomdpi.com The images can reveal whether the particles are monodispersed with high size uniformity or if there is a broader size distribution. d-nb.info At high magnifications, it's possible to observe the crystalline lattice, confirming the crystalline nature of the nanoparticles. In some cases, TEM reveals that the calcination process can break down larger microparticles into smaller MgO₂ nanoparticles. d-nb.info

Scanning Electron Microscopy (SEM) for Surface Morphology

Surface Chemistry and Energetics

The chemical composition and electronic states at the surface of magnesium peroxide are key to its chemical behavior. X-ray Photoelectron Spectroscopy is the primary technique used for this surface-sensitive chemical analysis.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. For magnesium peroxide, XPS is crucial for confirming the presence of the peroxide (O₂²⁻) species on the surface and distinguishing it from oxide (O²⁻) or hydroxide (OH⁻) species.

The high-resolution O 1s spectrum is particularly informative. It can typically be deconvoluted into multiple peaks. A peak at a binding energy of approximately 531.0 to 531.5 eV is often assigned to peroxide species (O₂²⁻) or other adsorbed oxygen species. tandfonline.com In contrast, the peak corresponding to lattice oxygen in metal oxides (like MgO) typically appears at a lower binding energy, around 529-530 eV. thermofisher.com The presence of a significant peak in the higher binding energy region is strong evidence for the formation of magnesium peroxide. tandfonline.comjkps.or.kr

The Mg 2p spectrum provides information about the chemical state of magnesium. In magnesium peroxide, the Mg 2p peak is expected at a binding energy that reflects the +2 oxidation state. Studies on related magnesium compounds show the Mg 2p peak for MgO at around 50.7 eV and for Mg(OH)₂ at approximately 49.5 eV. xpsdatabase.net In materials where magnesium peroxide is present, the binding energy would be consistent with divalent magnesium. For instance, some studies have identified a peak around 54.0 eV as corresponding to divalent magnesium species like magnesium peroxide or magnesium carbonate. arxiv.org

Table 2: Representative XPS Binding Energies for Magnesium and Oxygen Species

| Element Core Level | Chemical State | Approximate Binding Energy (eV) |

|---|---|---|

| O 1s | Metal Oxide (O²⁻) | 529.0 - 530.0 thermofisher.com |

| O 1s | Peroxide (O₂²⁻) / Adsorbed Oxygen | 531.0 - 532.0 tandfonline.com |

| O 1s | Hydroxide (OH⁻) / Water | ~533.0 thermofisher.com |

| Mg 2p | Magnesium Oxide (MgO) | ~50.7 - 51.4 xpsdatabase.netrsc.org |

| Mg 2p | Magnesium Peroxide (MgO₂) | ~54.0 arxiv.org |

Analysis of Surface Area and Porosity (e.g., BET analysis)

The Brunauer-Emmett-Teller (BET) analysis is a standard method used to determine the specific surface area and porosity of materials. For magnesium peroxide, these properties are highly dependent on the preparation method and subsequent treatments like calcination.

Different synthesis routes, such as sol-gel, hydrothermal, and precipitation methods, yield magnesium peroxide with varying surface areas and pore structures. nih.govresearchgate.net For instance, magnesium oxide nanoparticles synthesized via different chemical methods and annealed at 450°C showed that microwave-assisted and hydrothermal methods produced particles with higher specific surface areas. researchgate.net The addition of surfactants during synthesis can significantly increase the specific surface area from 194.3 to 341.4 m² g⁻¹ and the pore volume from 0.30 to 0.49 cm⁻³ g⁻¹. mdpi.com

Nitrogen adsorption-desorption isotherms provide detailed information about the porous nature of the material. For example, some calcined magnesium oxide nanoparticles exhibit a type III isotherm, indicating the presence of mesopores and macropores with a broad pore size distribution ranging from 2.99 to 131.17 nm. mdpi.com Other preparations, particularly those involving surfactants, show type IV isotherms with a sharp H3 hysteresis loop, which is characteristic of slit-type interparticle mesopores. mdpi.com

The table below presents data from the BET analysis of various magnesium oxide samples, highlighting the influence of synthesis and treatment on their physical properties.

| Sample Description | BET Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Porous MgO (Combustion Synthesis) | 203.8 | - | - |

| Porous MgO after Congo red adsorption | 111 | - | - |

| SDS-assisted MgO (Hydrothermal) | 321.3 | 0.30 | 1.88 |

| MgO from Mg(OH)₂ calcined at 745 °C | 13.6 - 34.2 | - | ~100 |

| MgO from pure MgCO₃ calcined at 565 °C | 174 | - | - |

This table is based on data from multiple sources. mdpi.comresearchgate.netcdnsciencepub.com

Investigation of Oxygen Vacancies and Defect Sites

Defect sites, particularly oxygen vacancies (also known as F centers), play a significant role in the electronic and chemical properties of magnesium peroxide and its parent oxide, magnesium oxide (MgO). researchgate.net These vacancies are irregularities in the crystal lattice that can introduce new electronic states within the band gap, making the material more reactive. researchgate.net

The formation of oxygen vacancies can be influenced by factors such as doping and annealing temperatures. rsc.orgvt.edu For instance, doping MgO with lithium can create oxygen vacancies that become active at higher temperatures. rsc.org Similarly, substituting aluminum into the MgO lattice has been shown to increase the concentration of oxygen vacancies, which in turn can enhance certain physical properties. aip.org Theoretical studies using density functional theory have shown that oxygen vacancies alter the electronic structure of the MgO surface, affecting its reactivity towards various molecules. researchgate.net These vacancies can exist with one or two trapped electrons, and their presence can be identified through techniques like X-ray photoelectron spectroscopy (XPS), often appearing as a distinct feature in the O 1s spectrum. researchgate.netaip.org

Thermal Stability and Decomposition Profiling

Understanding the thermal stability and decomposition behavior of magnesium peroxide is essential for its handling and application. Techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study these characteristics.

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing insights into its thermal decomposition. slideshare.netd-nb.info For magnesium peroxide, TGA reveals that it decomposes to form magnesium oxide and oxygen. solvay.com The decomposition temperature can be influenced by impurities and contact with other materials. solvay.com

Kinetic analysis of TGA data allows for the determination of parameters such as the activation energy, which quantifies the energy barrier for the decomposition reaction. The decomposition of magnesium-containing compounds often follows specific kinetic models. For instance, the thermal decomposition of some magnesium compounds has been shown to fit a first-order kinetic model. capes.gov.br The activation energy for the thermal decomposition of magnesium hydroxide has been reported to be approximately 130 kJ mol⁻¹ for the initial surface reaction and 248 kJ mol⁻¹ for the subsequent phase boundary-controlled reaction. acs.org

The table below summarizes key findings from the thermogravimetric analysis of magnesium-containing compounds.

| Compound | Decomposition Temperature Range (°C) | Key Observations | Activation Energy (kJ/mol) |

| Magnesium Peroxide | > 350 | Decomposes to MgO and O₂. solvay.com | - |

| Magnesium Hydroxide | 300 - 330 (start) | Decomposes to MgO and H₂O. uclan.ac.uk | ~130 - 248. acs.org |

| Magnesium Carbonate | 350 - 630 | Decomposes to MgO and CO₂. mdpi.com | ~203. mdpi.com |

| Magnesium Peroxoborate | 140 - 210 (O₂ evolution) | Two-step decomposition (dehydration and O₂ evolution). akjournals.com | 75.7. akjournals.comakjournals.com |

This table compiles data from various studies on magnesium compounds to illustrate typical decomposition behaviors.

Differential Thermal Analysis (DTA) for Phase Transitions and Energy Release

Differential thermal analysis measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. scribd.com This technique identifies physical and chemical changes that involve the absorption (endothermic) or release (exothermic) of heat. libretexts.org

In the context of magnesium compounds, DTA curves show distinct peaks corresponding to different thermal events. For example, the thermal analysis of magnesium peroxoborate shows an endothermic peak around 100°C, corresponding to dehydration, and an exothermic peak at 175°C, associated with the evolution of oxygen. akjournals.com The decomposition of magnesium hydroxide is also an endothermic process. uclan.ac.uk Similarly, the decomposition of magnesium carbonate shows an endothermic peak, with the exact temperature depending on the atmosphere. mdpi.com The DTA of magnesium chloride hexahydrate reveals multiple endothermic events corresponding to dehydration and hydrolysis before the final decomposition to magnesium oxide. journalssystem.com

DTA is a valuable tool for understanding the sequence of reactions during thermal decomposition and for identifying phase transitions and the energetic nature of these processes. ampp.orguni-siegen.de

Decomposition Kinetics and Mechanisms of Magnesium Peroxide

Oxygen Release Dynamics and Reaction Pathways

The release of oxygen from magnesium peroxide is not a simple, one-step process. It involves complex reaction pathways that are highly dependent on the surrounding chemical environment. The dynamics of this release are governed by factors such as hydrolysis, the generation of reactive radical species, and ambient conditions like pH and temperature.

Hydrolytic Decomposition Mechanisms of MgO₂

In the presence of water, magnesium peroxide undergoes hydrolytic decomposition. This process leads to the formation of magnesium hydroxide (B78521) and the release of either hydrogen peroxide or oxygen. The primary reaction involves MgO₂ reacting with water to form magnesium hydroxide and hydrogen peroxide, which is an intermediate product. wikipedia.orgnih.gov

The generated hydrogen peroxide can then further decompose to release oxygen. Consequently, the decomposition can also be shown to directly produce oxygen: MgO₂ + H₂O → Mg(OH)₂ + ½O₂

Commercially available magnesium peroxide often exists as a compound of magnesium peroxide and magnesium hydroxide. wikipedia.org When introduced into an aqueous environment, solid peroxide particles decompose to form hydroxides, which can create an alkaline microenvironment on the particle surface. nih.gov

Radical Species Generation During Peroxide Dissociation

The dissociation of peroxides, including magnesium peroxide, can lead to the generation of various reactive oxygen species (ROS) and other radical species. researchgate.net The decomposition of hydrogen peroxide, an intermediate in MgO₂ hydrolysis, can generate hydroxyl radicals (·OH). researchgate.netgoogle.com

In systems containing magnesium and peroxide, the formation of superoxide (B77818) radicals (O₂⁻) has been noted. cdnsciencepub.comcdnsciencepub.com Some studies have also pointed to the generation of singlet oxygen, alongside hydroxyl and superoxide radicals, particularly in catalytic systems involving magnesium oxide. mdpi.com The interaction of magnesium oxide with hydrogen peroxide, especially under UV irradiation, has been shown to enhance the formation of hydroxyl radicals. google.com The bactericidal activity of magnesium oxide nanoparticles is largely attributed to the production of these reactive oxygen species. mdpi.com

Influence of pH on Oxygen Generation Rate

The pH of the aqueous medium has a strong influence on the decomposition rate of magnesium peroxide and thus on the rate of oxygen generation. nih.gov The decomposition pathway itself can be altered by pH. In acidic environments (lower pH), the decomposition reaction proceeds differently, favoring the formation of magnesium ions and hydrogen peroxide.

The reaction in an acidic medium is as follows: MgO₂ + 2H⁺ → Mg²⁺(aq) + H₂O₂

Subsequently, the hydrogen peroxide decomposes to water and oxygen. The stability of the intermediate hydrogen peroxide is also pH-dependent. nih.gov Although the bulk pH of a solution may be controlled, the hydrolytic decomposition of MgO₂ to Mg(OH)₂ means that the local pH at the surface of the peroxide particles is inevitably alkaline. nih.gov Some studies on related systems have shown that oxygen generation can be efficient across a wide pH range. mdpi.comresearchgate.net

Interactive Table: Effect of pH on Peroxide Decomposition Products

| Peroxide | Buffer System | pH | Predominant Product(s) | Reference |

|---|---|---|---|---|

| MgO₂ | Carbonate/Phosphate | Alkaline | Oxygen, Hydrogen Peroxide | nih.gov |

| MgO₂ | Citrate | Varied | Oxygen, Hydrogen Peroxide | nih.gov |

Temperature-Dependent Decomposition Pathways

Temperature is a critical factor that affects the rate of chemical reactions, and the decomposition of magnesium peroxide is no exception. Increasing the temperature generally accelerates the decomposition process. mdpi.com The thermal stability of magnesium peroxide is considerable, with complete decomposition into magnesium oxide (MgO) and oxygen occurring at high temperatures.

For instance, a magnesium peroxide peroxosolvate (MgO₂·H₂O₂) was observed to undergo a multi-stage decomposition upon heating:

Evolution of gaseous hydrogen peroxide (20-45°C)

Irreversible decomposition of coordinated H₂O₂ (45-80°C)

Removal of water (80-130°C)

Decomposition of MgO₂ to MgO (at 307°C) researchgate.net

This indicates that different temperature ranges can activate distinct decomposition pathways, from the loss of solvate molecules to the final breakdown of the peroxide itself.

Catalytic Decomposition and Stabilization Mechanisms

The decomposition of magnesium peroxide can be significantly influenced by the presence of other substances, particularly transition metal ions, which can act as either catalysts or inhibitors (stabilizers).

Role of Transition Metal Ions in Catalyzing MgO₂ Decomposition

Transition metal ions such as iron (Fe), copper (Cu), and manganese (Mn) are known to be potent catalysts for the decomposition of peroxides. researchgate.netutas.edu.au Their presence can significantly accelerate the breakdown of magnesium peroxide and its intermediate, hydrogen peroxide. wikipedia.org The catalytic activity of these metals generally follows the order of Mn > Cu > Fe. researchgate.net

Interestingly, while magnesium compounds can stabilize hydrogen peroxide solutions, magnesium peroxide itself can act as a catalyst in the presence of manganese. researchgate.net In the absence of such catalysts, magnesium peroxide is relatively stable.

Conversely, magnesium ions (Mg²⁺) can act as stabilizers by inhibiting the catalytic activity of transition metals. cdnsciencepub.comcdnsciencepub.com This stabilization effect is believed to occur through several mechanisms. One proposed mechanism is the formation of an inactive complex between magnesium and the transition metal ion, such as an iron-magnesium complex, which reduces the catalytic activity of the iron. cdnsciencepub.comcdnsciencepub.com Another mechanism involves magnesium ions being incorporated into a solid solution with the transition metal ions, thereby depriving them of their catalytic activity. researchgate.net

Interactive Table: Influence of Metal Ions on Peroxide Decomposition

| Metal Ion | Role in Peroxide Decomposition | Proposed Mechanism of Action | Reference(s) |

|---|---|---|---|

| Iron (Fe³⁺) | Catalyst | Catalyzes H₂O₂ decomposition | wikipedia.orgresearchgate.net |

| Copper (Cu²⁺) | Catalyst | Catalyzes H₂O₂ decomposition | researchgate.net |

| Manganese (Mn²⁺) | Strong Catalyst | Catalyzes H₂O₂ decomposition | researchgate.netresearchgate.net |

Chelation and Adsorption Effects on Peroxide Stability

The stability of magnesium peroxide and its subsequent decomposition are significantly affected by chelation and the adsorption of various ions. Transition metal ions, such as iron, manganese, and copper, are known to catalyze the decomposition of peroxides. google.com The presence of these metals can lead to the formation of highly reactive hydroxyl radicals instead of the desired perhydroxyl anions, which can damage materials like cellulose (B213188) polymers in industrial processes. google.com

Chelating agents, such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA), play a vital role in enhancing peroxide stability by forming stable, water-soluble complexes with these transition metal ions. oulu.fi This action effectively removes the metal ions from the system, preventing their catalytic decomposition of the peroxide. oulu.fi For instance, in pulp bleaching processes, the use of chelants like DTPA can reduce the concentration of transition metals within the pulp, thereby stabilizing the hydrogen peroxide. researchgate.net

Magnesium ions (Mg²⁺) themselves have a profound stabilizing effect on peroxide solutions, particularly in the presence of transition metals like iron. cdnsciencepub.comcdnsciencepub.com Research has shown that magnesium ions can react with the initial hydrolysis products of Fe³⁺ under alkaline conditions to form a colorless, complex species. cdnsciencepub.comcdnsciencepub.com This complex formation, which is significant at a Mg:Fe molar ratio exceeding 6:1, is believed to reduce the catalytic activity of iron towards peroxide decomposition. cdnsciencepub.comcdnsciencepub.com The stabilizing effect is attributed to the formation of an iron-magnesium complex, potentially linked through oxy or hydroxy bridges, which is catalytically less active. cdnsciencepub.comcdnsciencepub.com

The table below summarizes the effects of various agents on peroxide stability.

| Agent | Effect on Peroxide Stability | Mechanism of Action |

| Transition Metal Ions (e.g., Fe³⁺, Mn²⁺, Cu²⁺) | Decreases | Catalyze the decomposition of peroxide into harmful radicals. google.com |

| Chelating Agents (e.g., EDTA, DTPA) | Increases | Form stable complexes with transition metal ions, rendering them inactive. oulu.fi |

| Magnesium Ions (Mg²⁺) | Increases | Forms less catalytically active complexes with transition metal ions like iron. cdnsciencepub.comcdnsciencepub.com |

| Magnesium Hydroxide (Mg(OH)₂) | Increases | Adsorbs transition metal ions, preventing their catalytic action. researchgate.net |

Design and Evaluation of Oxygen Stabilizers

To control the release of oxygen from peroxides and prevent premature degradation, various oxygen stabilizers are employed. wikipedia.org These stabilizers are crucial in applications where a slow and sustained release of oxygen is required.

Sodium silicate (B1173343) is a commonly used stabilizer in the synthesis of magnesium peroxide to prevent its premature degradation. wikipedia.org In industrial processes like pulp bleaching, sodium silicate, in conjunction with chelants like DTPA, is used to scavenge transition metals that catalyze hydrogen peroxide decomposition. google.com

Carboxylate-based stabilizers, such as sodium citrate, sodium malonate, and sodium phytate, have been developed to slow the rapid decomposition of hydrogen peroxide. ca.govclu-in.org This "Stabilized Hydrogen Peroxide" (SHP) technology extends the effective life of the peroxide from hours to several days by muting the vigorous Fenton's reaction, which is catalyzed by ferrous iron. ca.gov By controlling the concentration of these stabilizers, the peroxide reaction can be controlled to minimize adverse effects like excessive heat and gas production. ca.gov

Research has also explored the use of various additives to enhance the stability of peroxide systems. For instance, the addition of tin salts to iron-containing systems has been shown to stabilize peroxide decomposition under alkaline conditions. cdnsciencepub.com However, the effect of a particular metal additive can vary depending on the other ions present. For example, the addition of magnesium ions to systems containing manganese ions can accelerate the rate of peroxide decomposition. cdnsciencepub.com

The effectiveness of these stabilizers is often evaluated by measuring the rate of peroxide decomposition under various conditions. Treatability studies are conducted to determine the optimal concentration of the stabilizer and to assess the longevity of the oxidant in a specific environment. clu-in.org These studies provide critical data for designing effective in-situ chemical oxidation (ISCO) processes for groundwater remediation. clu-in.org

The following table presents a selection of oxygen stabilizers and their observed effects.

| Stabilizer | Application | Effect on Peroxide Decomposition |

| Sodium Silicate | Magnesium Peroxide Synthesis, Pulp Bleaching | Prevents premature degradation by scavenging transition metals. wikipedia.orggoogle.com |

| Sodium Citrate | Stabilized Hydrogen Peroxide (SHP) | Slows decomposition, extending peroxide life from hours to days. ca.govclu-in.org |

| Sodium Malonate | Stabilized Hydrogen Peroxide (SHP) | Slows decomposition, allowing for a more controlled reaction. ca.govclu-in.org |

| Sodium Phytate | Stabilized Hydrogen Peroxide (SHP) | Extends the life of the peroxide for more effective in-situ applications. ca.govclu-in.org |

| Tin Salts | Iron-Containing Peroxide Systems | Stabilizes peroxide decomposition in alkaline conditions. cdnsciencepub.com |

Heterogeneous Catalysis in Peroxide Decomposition Systems

The decomposition of peroxides can be significantly accelerated by heterogeneous catalysts, where the catalyst is in a different phase from the reactants. proakademia.eu The mechanism of catalytic decomposition is complex and depends on the nature of the catalyst. proakademia.eu

Magnesium oxide (MgO), a product of magnesium peroxide decomposition, has been shown to act as a catalyst itself in certain reactions. For example, MgO can efficiently catalyze peroxymonosulfate (B1194676) (PMS) to degrade organic pollutants. mdpi.com Studies have identified singlet oxygen as the crucial reactive species in this system, with oxygen vacancies on the surface of MgO being the key active sites that accelerate the decomposition of PMS. mdpi.com The catalytic activity of MgO was found to be significant over a wide pH range. mdpi.com

The catalytic activity of magnesium-containing compounds can be influenced by other substances. For instance, the weak catalytic activity of magnesium hydroxide in hydrogen peroxide decomposition can be significantly promoted by the adsorption of copper (II) ions. dtic.mil Conversely, other ions like silver (I), manganese (II), and iron (III) can poison the catalyst. dtic.mil The addition of small amounts of tin oxide (SnO₂) to MgO has also been shown to enhance its catalytic activity in hydrogen peroxide decomposition, suggesting the formation of a surface compound. dtic.mil

The study of heterogeneous catalysis in peroxide decomposition is crucial for developing efficient systems for various applications, from environmental remediation to chemical synthesis. The selection of an appropriate catalyst and the optimization of reaction conditions are key to achieving the desired reaction rates and product selectivity. acs.org

The table below provides examples of heterogeneous catalysts and their role in peroxide decomposition.

| Catalyst | System | Role in Decomposition |

| Magnesium Oxide (MgO) | Peroxymonosulfate (PMS) | Catalyzes PMS to produce singlet oxygen for organic pollutant degradation. mdpi.com |

| Magnesium Hydroxide (Mg(OH)₂) with Cu(II) ions | Hydrogen Peroxide | The adsorption of Cu(II) ions promotes the catalytic activity of Mg(OH)₂. dtic.mil |

| **Magnesium Oxide (MgO) with Tin Oxide (SnO₂) ** | Hydrogen Peroxide | Low concentrations of SnO₂ enhance the catalytic activity of MgO. dtic.mil |

Theoretical and Computational Investigations of Magnesium Peroxide

Electronic Structure and Chemical Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in MgO₂ dictate its physical and chemical properties. Computational studies have explored these aspects in detail, revealing a structure comprising Mg²⁺ ions and peroxide (O₂²⁻) groups. atamanchemicals.com The bonding arrangement has been calculated as a triangular shape where the O₂ molecule binds "side-on" to the magnesium atom, a configuration resulting from the Mg⁺ donating charge to the oxygen, creating Mg²⁺O₂²⁻. atamanchemicals.com

Density Functional Theory (DFT) Calculations for MgO₂

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to MgO₂ to understand its formation, stability, and electronic properties.

DFT calculations have been instrumental in analyzing the electron density distribution within the MgO₂ crystal lattice. These studies confirm the ionic picture of the compound, which consists of magnesium cations (Mg²⁺) and peroxide anions (O₂²⁻). atamanchemicals.com The calculations show a transfer of charge from magnesium to the oxygen molecule, leading to the formation of the peroxide ion. This charge distribution is fundamental to understanding the interactions within the crystal and with its environment, such as on cathode surfaces in magnesium-air batteries. researchgate.netnih.gov

First-principles DFT calculations have been employed to study the initial nucleation processes of MgO₂ on surfaces like graphene and graphite (B72142), which are relevant for battery applications. nih.gov These simulations help in understanding how the electron distribution facilitates the formation and growth of MgO₂ clusters over competing products like magnesium oxide (MgO). nih.gov

The electronic band structure determines the optical and electrical properties of a material. While detailed band structure diagrams for MgO₂ are scarce in the literature compared to its more common counterpart, MgO, theoretical calculations predict its properties. At ambient pressure, MgO₂ exists in a pyrite-type crystal structure and is considered a metastable compound. atamanchemicals.com DFT calculations predict that at a pressure of 53 GPa, a phase transition to a tetragonal structure occurs. atamanchemicals.com Such structural changes would inherently alter the band structure and, consequently, the optical and electronic properties of the material.

DFT calculations coupled with group theory have been used to predict the Raman active vibrations for the high-pressure I4/mcm phase of MgO₂. arxiv.orgd-nb.info These theoretical predictions of spectral positions and intensities are crucial for interpreting experimental Raman spectroscopy data and confirming the presence of the peroxide ion through its characteristic O-O stretching vibration. arxiv.orgd-nb.info

Elucidation of Electron Density Distribution

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a simulation method that computes the forces acting on atoms directly from electronic structure calculations, providing a powerful tool for studying the dynamic behavior of materials.

AIMD simulations have been used to investigate the formation of magnesium peroxide at a molecular level. nih.gov In studies related to Mg-air batteries, AIMD simulations of the interactions between magnesium, oxygen, and a graphene surface showed the preferable formation of an MgO₂ cluster compared to an MgO cluster. nih.gov This finding confirms the selectivity of MgO₂ formation as a discharge product, which is a critical insight for developing suitable cathodes for Mg-air batteries. nih.gov These simulations provide a dynamic picture of the nucleation process, which is not accessible through static calculations alone.

Computational Thermodynamics and Phase Stability

Computational thermodynamics uses theoretical principles to predict the stability of different phases of a material under various conditions of temperature and pressure.

Prediction of High-Pressure Phase Transitions and Stability

While magnesium peroxide is metastable under normal conditions, theoretical studies have predicted that it becomes thermodynamically stable at very high pressures. atamanchemicals.com This is of significant interest for materials science and planetary science, as MgO₂ could potentially exist in the interiors of rocky exoplanets. arxiv.orgd-nb.info

Early evolutionary crystal structure predictions suggested a phase transition from the ambient-pressure pyrite-type structure to a tetragonal structure at 53 GPa. atamanchemicals.com Further ab initio simulations predicted that a tetragonal phase with the space group I4/mcm becomes thermodynamically stable relative to a mixture of MgO and O₂ at pressures above 116 GPa (at 0 K). arxiv.orgd-nb.info